

molecular weight of 2-Fluorobenzylamine

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Compound of Interest

Compound Name: 2-Fluorobenzylamine

Cat. No.: B1294385

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Core Properties of 2-Fluorobenzylamine

2-Fluorobenzylamine is a substituted benzylamine featuring a fluorine atom at the ortho position of the benzene ring. This substitution imparts unique physicochemical properties that make it a valuable building block in the synthesis of more complex molecules.^[1]

Quantitative Data Summary

The key physical and chemical properties of **2-Fluorobenzylamine** are summarized in the table below for easy reference and comparison.

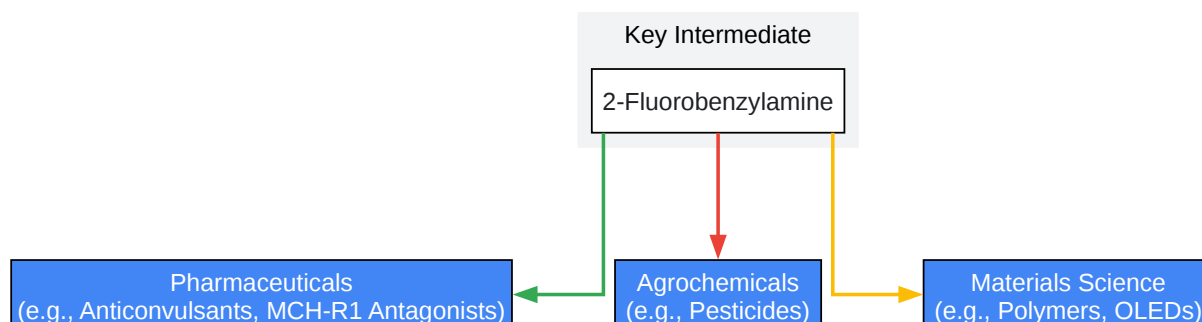
Property	Value	References
Molecular Weight	125.14 g/mol	[2][3][4][5]
Molecular Formula	C ₇ H ₈ FN	[1][2][6]
CAS Number	89-99-6	[1][2][3][6][7]
Appearance	Colorless to light yellow/orange liquid	[1]
Density	1.095 g/mL at 25 °C	[3][4][7]
Boiling Point	73-75 °C / 13 mmHg	[1][3][4][7]
Refractive Index	n _{20/D} 1.517	[3][4][7]
InChI Key	LRFWYBZWRQWZIM-UHFFFAOYSA-N	[3][4][6]
SMILES	NCc1ccccc1F	[3][4]

Applications in Research and Development

The presence of a fluorine atom enhances the metabolic stability, lipophilicity, and binding affinity of molecules, making fluorinated compounds like 2-FBA highly desirable in drug discovery.[8]

- **Pharmaceutical Synthesis:** **2-Fluorobenzylamine** is a key intermediate in the synthesis of various biologically active molecules and Active Pharmaceutical Ingredients (APIs).[1][9] It has been utilized in the creation of anticonvulsants, such as 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, and in the development of antagonists for the melanin-concentrating hormone receptor-1 (MCH-R1), which are explored for treating obesity and anxiety.[4][7]
- **Agrochemicals:** It serves as a building block in the development of modern herbicides and pesticides.[1]
- **Materials Science:** The compound is used in synthesizing high-performance polymers and coatings, where the fluorine atom contributes to enhanced thermal stability and chemical

resistance.[1][10] It is also explored for creating materials used in organic electronics like OLEDs.[10]



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Caption: Logical diagram illustrating **2-Fluorobenzylamine** as a key intermediate.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **2-Fluorobenzylamine** are crucial for its effective use in research.

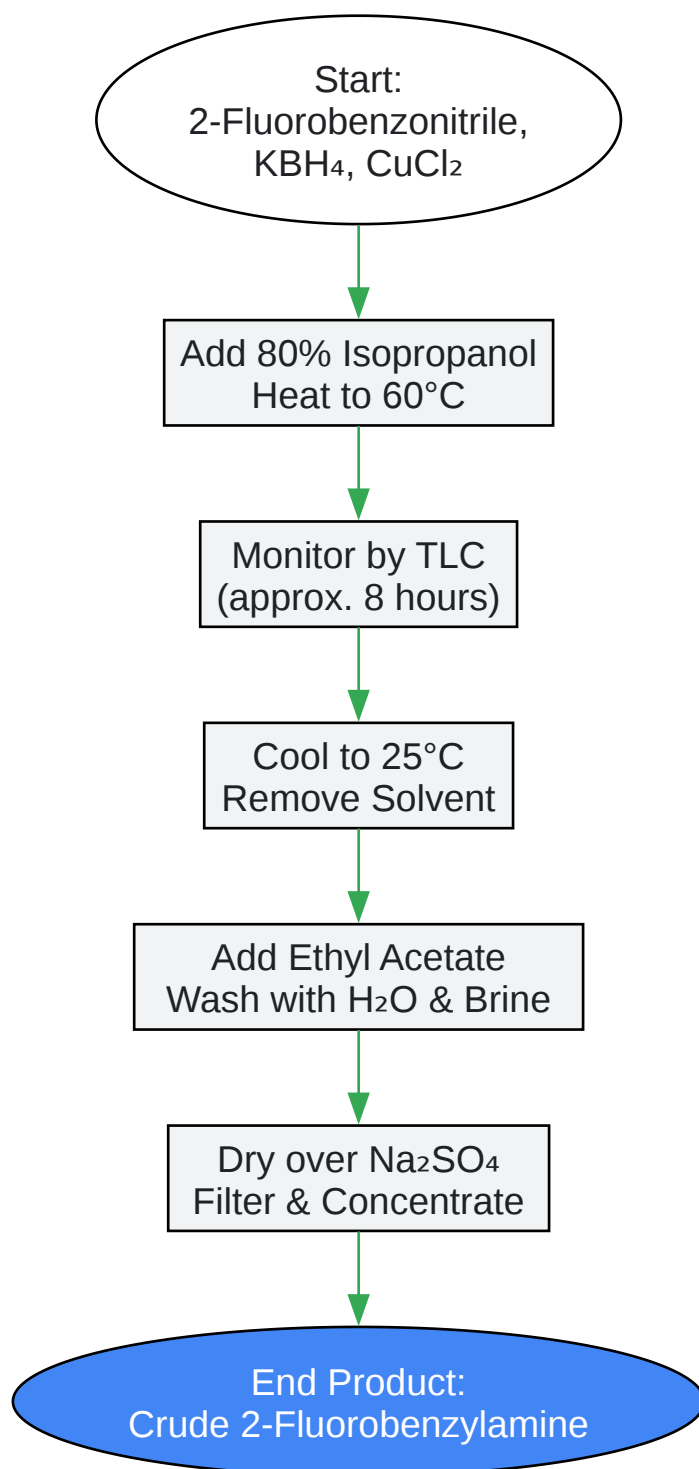
Synthesis of 2-Fluorobenzylamine

A common method for synthesizing **2-Fluorobenzylamine** is through the reduction of 2-fluorobenzonitrile.[7][11]

Protocol: Reduction of 2-Fluorobenzonitrile[7]

- **Reaction Setup:** To a 10 mL round-bottom flask, add 2-fluorobenzonitrile (1 mmol), potassium borohydride (KBH_4 , 3 mmol), and copper(II) chloride (CuCl_2 , 0.25 mmol).
- **Solvent Addition:** Add 2 mL of an 80% isopropanol solution (1.6 mL isopropanol and 0.4 mL water) to the flask.

- Reaction Conditions: Heat the mixture at 60 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of DCM:MeOH (10:1). The reaction is typically complete within 8 hours.
- Workup: Once the reaction is complete, cool the mixture to room temperature (25 °C). Remove the solvent under reduced pressure.
- Extraction: Add 5 mL of ethyl acetate to the residue. Wash the organic layer sequentially with water (1 mL) and saturated brine (1 mL).
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude **2-Fluorobenzylamine** product.



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Caption: Workflow for the synthesis of **2-Fluorobenzylamine**.

Spectroscopic Characterization

The structure of **2-Fluorobenzylamine** can be confirmed using standard spectroscopic techniques.

- ¹H NMR Spectroscopy: The proton NMR spectrum of an amine will show characteristic signals. The protons on the carbon adjacent to the nitrogen (-CH₂-) typically appear deshielded in the range of 2.3-3.0 ppm.^[12] The amine protons (-NH₂) produce a signal between 0.5-5.0 ppm, which can be broad and its position is concentration-dependent.^[12] The aromatic protons will appear further downfield. Adding D₂O will cause the -NH₂ signal to disappear, confirming its presence.^[12]
- ¹³C NMR Spectroscopy: Carbons directly bonded to the electron-withdrawing nitrogen atom are deshielded and typically appear in the 10-65 ppm region of the spectrum.^[12]
- IR Spectroscopy: Primary amines like 2-FBA show two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching.^[12]
- Mass Spectrometry: According to the "nitrogen rule," a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.^[12] **2-Fluorobenzylamine**, with one nitrogen atom and a molecular weight of approximately 125, is consistent with this rule.

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